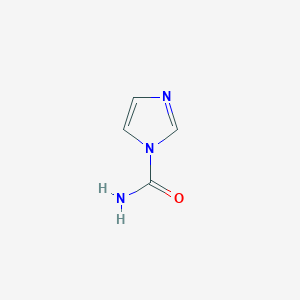
5-Chloro-2-hydroxypyrimidine
Overview
Description
5-Chloro-2-hydroxypyrimidine is a chemical compound used in various applications. It acts as a donor ligand and exists in zwitterionic form . It is used to prepare dimethoxy-pyrrolidylquinazolines as brain penetrable PDE10A inhibitors and in the synthesis of platinum (II) hydroxypyrimidinato ethylenediamine tetranuclear metallacalix arene complexes .
Synthesis Analysis
The synthesis of this compound involves chlorination with equimolar POCl3. This procedure can be efficiently achieved not only for hydroxypyrimidines, but also for many other substrates such as 2-hydroxy-pyridines, -quinoxalines, or even -amides .Molecular Structure Analysis
The molecular formula of this compound is C4H3ClN2O, and its molecular weight is 130.53 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the synthesis of platinum (II) hydroxypyrimidinato ethylenediamine tetranuclear metallacalix arene complexes .Physical And Chemical Properties Analysis
This compound is a pale yellow crystal . It has a melting point of 237-238 °C (decomp), and a density of 1.55±0.1 g/cm3 (Predicted) .Scientific Research Applications
Reactivity and Hydrolysis
5-Chloro-2-hydroxypyrimidine and related compounds exhibit varying reactivity influenced by substituents. Hannout and Johnson (1982) studied the hydrolysis of 5-substituted 2-chloropyrimidines and their dissociation constants, demonstrating systematic variations linked to substituent properties (Hannout & Johnson, 1982).
Antiviral Activity
In the context of antiviral research, Hocková et al. (2003) synthesized 2,4-Diamino-6-hydroxypyrimidines with varying 5-position substituents, revealing significant inhibition of retrovirus replication in cell culture, highlighting the potential of such compounds in antiviral therapies (Hocková et al., 2003).
Polarographic Oxidation
Chiang (1958) explored the polarographic oxidation of various 5-hydroxypyrimidines, offering insights into their electrochemical properties and potential applications in analytical chemistry (Chiang, 1958).
Photonics
Liu et al. (2008) investigated V-shaped hydroxypyrimidine derivatives, including this compound, for their enhanced two-photon absorption and fluorescence, which is crucial for advanced photonic applications (Liu et al., 2008).
Synthetic Methods
Medina, Henry, and Axten (2006) developed a mild and general method for synthesizing 2-substituted-5-hydroxypyrimidines, which is vital for producing diverse pyrimidine derivatives for various scientific applications (Medina et al., 2006).
Enhancement of Antitumor Activity
Takechi et al. (2002) explored the use of 5-Chloro-2,4-dihydroxypyridine (CDHP) to enhance the antitumor activity of fluoropyrimidines in cancer research. Their study showed CDHP's ability to inhibit fluorouracil degradation and boost its cytotoxicity (Takechi et al., 2002).
Anti-inflammatory Potential
Kuvaeva et al. (2022) synthesized a new derivative of hydroxyoxopyrimidine, demonstrating its potential as an anti-inflammatory agent, indicating the diverse biological activities of hydroxypyrimidine derivatives (Kuvaeva et al., 2022).
Acid-Base Properties
Gashev et al. (1983) investigated the acid-base properties of some 5-hydroxypyrimidine derivatives, providing valuable information for understanding their chemical behavior and potential applications in various scientific domains (Gashev et al., 1983).
Mechanism of Action
Target of Action
5-Chloro-2-hydroxypyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory
Mode of Action
It is known to act as a donor ligand and exists in zwitterionic form, ie, 5-chloropyridinium-2-olate in copper complexes . This suggests that it may interact with its targets through the donation of electrons, leading to changes in the target’s structure or function.
Biochemical Pathways
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Result of Action
Given its potential anti-inflammatory effects, it may help to reduce inflammation by inhibiting the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-Chloro-2-hydroxypyrimidine plays a significant role in various biochemical reactions. It is used to prepare dimethoxy-pyrrolidylquinazolines, which act as brain-penetrable inhibitors of phosphodiesterase 10A (PDE10A). This enzyme is involved in the regulation of intracellular levels of cyclic nucleotides and is a target for the treatment of neurological disorders . Additionally, this compound is used in the synthesis of platinum (II) hydroxypyrimidinato ethylenediamine tetranuclear metallacalix 4
Cellular Effects
This compound has been shown to influence various cellular processes. It is used to prepare compounds that act as inhibitors of phosphodiesterase 10A, which plays a role in cell signaling pathways by regulating the levels of cyclic nucleotides. This regulation can impact gene expression and cellular metabolism, potentially leading to changes in cell function . The compound’s effects on cell signaling pathways and gene expression make it a valuable tool in the study of cellular processes and the development of therapeutic agents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with specific biomolecules. It acts as a ligand in the formation of platinum (II) hydroxypyrimidinato ethylenediamine tetranuclear metallacalix 4arene complexes, which can interact with DNA and proteins, potentially leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular function, making this compound a valuable compound in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions, but its degradation products can also have biological activity . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that certain derivatives of this compound can inhibit tumor growth in mice with epidermoid lung carcinoma . The compound’s efficacy and potential toxic effects at high doses need to be carefully evaluated to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as phosphodiesterase 10A, which regulates the levels of cyclic nucleotides in cells . These interactions can affect metabolic flux and the levels of metabolites, making this compound a valuable tool in the study of cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how this compound exerts its effects at the cellular level and for developing targeted therapeutic strategies.
properties
IUPAC Name |
5-chloro-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSYCDVQABSEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068947 | |
| Record name | 2(1H)-Pyrimidinone, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54326-16-8 | |
| Record name | 5-Chloro-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54326-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloropyrimidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054326168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinone, 5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Pyrimidinone, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1H-pyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(Hydrazinocarbonyl)phenyl]benzamide](/img/structure/B3024019.png)


![4-[(3-Carboxypropyl)amino]benzoic acid](/img/structure/B3024025.png)







![2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol](/img/structure/B3024039.png)
![2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol](/img/structure/B3024040.png)
![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3024041.png)